(3-Ethoxyphenyl)-N-methylmethanamine

Vue d'ensemble

Description

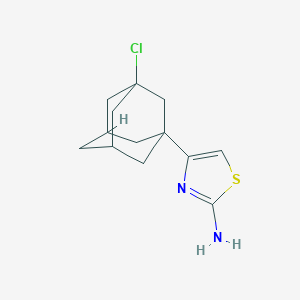

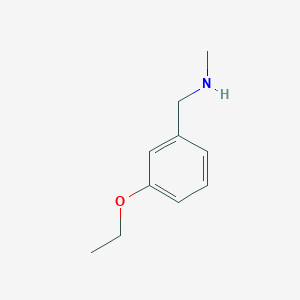

“(3-Ethoxyphenyl)-N-methylmethanamine” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (benzene ring) substituted with an ethoxy group at the 3rd position and a methylamine group . The exact spatial configuration would require more detailed spectroscopic data.Applications De Recherche Scientifique

Analytical Characterization and Synthesis

- Syntheses and Analytical Characterizations : Arylcyclohexylamines, including compounds similar to (3-Ethoxyphenyl)-N-methylmethanamine, have been synthesized for research purposes. These compounds are perceived as ketamine-like dissociative substances acting predominantly via NMDA receptor antagonism. Detailed syntheses and analytical characterizations of these compounds, including N-alkyl derivatives of phenyl-substituted and methoxy phenylcyclohexylamines, are crucial in identifying emerging substances of abuse (Wallach et al., 2016).

Optical and Nonlinear Properties

- Nonlinear Optical Properties : Research into compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium, which have similarities in their molecular structure to this compound, has shown potential for optical limiting applications. These are studied using techniques like z-scan and are significant in the field of optical materials (Ruanwas et al., 2010).

Neurochemistry and Potential Therapeutic Uses

Neurochemical Studies : Research into similar compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA), has expanded our understanding of neurochemistry, particularly regarding serotonergic neurotoxins. These studies are essential for exploring potential therapeutic applications and understanding the neurotoxic risks associated with certain psychoactive substances (McKenna & Peroutka, 1990).

MDMA-Assisted Psychotherapy : Research into MDMA, a structurally related compound, has led to its investigation in MDMA-assisted psychotherapy for treating disorders like PTSD, anxiety associated with autism, and alcohol use disorder. Such studies are pivotal in exploring new therapeutic avenues (Sessa, Higbed, & Nutt, 2019).

Pharmacokinetics and Metabolism

- Pharmacokinetic Studies : Understanding the metabolismand excretion of compounds like MDMA provides insights into the pharmacokinetics of structurally similar substances like this compound. Such research is crucial for drug development and safety assessments (Abraham et al., 2009).

Potential Anticonvulsant Agents

- Synthesis of Heterocyclic Schiff Bases : The synthesis of Schiff bases of 3-aminomethyl pyridine, with structural similarities to this compound, has been explored for potential anticonvulsant properties. These compounds have been tested for seizure protection, highlighting the importance of structural variations in developing new therapeutic agents (Pandey & Srivastava, 2011).

Genotoxicity and Epigenotoxicity Studies

- Genotoxicity of Carbazole-Derived Molecules : Research into carbazole compounds, which are structurally related to this compound, has been conducted to evaluate their genotoxic and epigenetic effects on cancer cells. These studies are crucial for understanding the potential use of such compounds as anticancer agents or epi-compounds (Luparello et al., 2021).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of (3-Ethoxyphenyl)-N-methylmethanamine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is mainly expressed in the brain and is known to detect low abundant trace amines . It is also activated by several synthetic compounds and psychostimulant drugs .

Mode of Action

This compound acts as an antagonist at the TAAR1 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to the TAAR1 receptor and blocks its activation, thereby inhibiting its function .

Biochemical Pathways

It is known that taar1 plays a crucial role in several cellular pathways and is regulated by many factors . Therefore, the antagonistic action of this compound on TAAR1 could potentially affect these pathways.

Pharmacokinetics

Similar compounds have been shown to be rapidly metabolized and excreted

Result of Action

Given its antagonistic action on taar1, it can be hypothesized that it may modulate the functions of this receptor, potentially affecting neurotransmission and other cellular processes regulated by taar1 .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could affect its stability and activity . .

Propriétés

IUPAC Name |

1-(3-ethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWAPJMNVGBJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405906 | |

| Record name | (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893581-62-9 | |

| Record name | (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

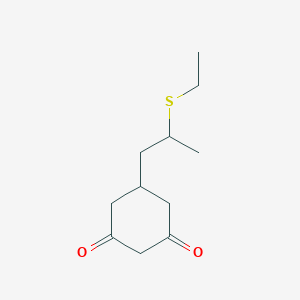

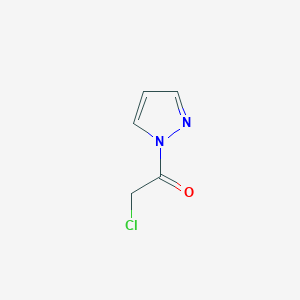

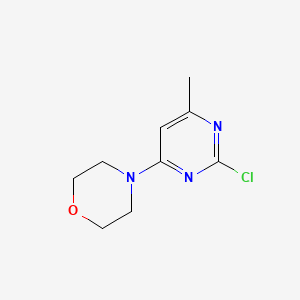

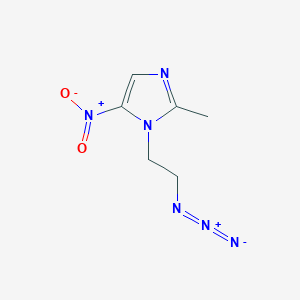

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/no-structure.png)

![4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B1608370.png)